Sulfonmethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(ethylsulfonyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4S2/c1-5-12(8,9)7(3,4)13(10,11)6-2/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESKLHVYGRFMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(C)(C)S(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048574 | |
| Record name | Sulfonmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-24-2 | |
| Record name | 2,2-Bis(ethylsulfonyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfonmethane [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonmethane | |
| Source | DTP/NCI | |
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| Record name | Sulfonmethane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(ethylsulphonyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.704 | |
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| Record name | SULFONMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W00D22B592 | |
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Historical Perspectives on Sulfonmethane Chemistry
Early Scientific Investigations and Primary Synthesis of Sulfonmethane
This compound was first synthesized by the German chemist Eugen Baumann in 1888. wikipedia.orgiiab.medrugfuture.comdbpedia.org Shortly thereafter, Alfred Kast introduced it, marking its entry into the realm of therapeutic agents. wikipedia.orgiiab.medbpedia.org The primary method for its synthesis, as developed by Baumann, involved a two-step process. The initial step comprised the condensation reaction of acetone (B3395972) with ethyl mercaptan in the presence of hydrochloric acid. smolecule.comwikipedia.orgiiab.medrugfuture.com This reaction yielded a mercaptol intermediate, specifically 2,2-bis(ethylthio)propane, also known as acetone diethyl mercaptol. wikipedia.orgdrugfuture.com The subsequent crucial step involved the oxidation of this mercaptol intermediate. Potassium permanganate (B83412) (KMnO₄) was employed as the oxidizing agent to convert the mercaptol into this compound. smolecule.comwikipedia.orgiiab.medrugfuture.comprepchem.com This synthetic pathway established a foundational method for producing sulfone derivatives.
Evolution of Synthetic Methodologies for this compound and Related Compounds
Following Baumann's initial work, other synthetic routes and variations emerged, contributing to the broader understanding of sulfone chemistry. An alternative method for this compound's formation involved the action of alcoholic potash and methyl iodide on ethylidene diethyl sulfine (B13751562). wikipedia.orgiiab.meprepchem.com Ethylidene diethyl sulfine itself is derived from the oxidation of dithioacetal with potassium permanganate. wikipedia.org Another reported method involves the reaction of ethyl mercaptan with chloroacetic acid, followed by an oxidation step. ontosight.ai
This compound typically presents as colorless crystalline or powdered solid. smolecule.comwikipedia.orgiiab.medrugfuture.comprepchem.comwikidoc.org Its physical properties, which were instrumental in its characterization and purification, are summarized in the table below. drugfuture.comprepchem.com
| Property | Value |
| Appearance | Colorless crystalline or powdered solid smolecule.comwikipedia.orgiiab.medrugfuture.comprepchem.comwikidoc.org |
| Melting Point | 124-126 °C drugfuture.comprepchem.com |
| Boiling Point | 300 °C drugfuture.com |
| Solubility | Sparingly soluble in cold water (1 g in 365 ml), soluble in hot water (1 g in 15 ml), alcohol, ether, chloroform, and benzene (B151609). Insoluble in glycerol. drugfuture.comprepchem.com |
The development of these synthetic pathways for this compound and related sulfone compounds contributed to the growing field of organosulfur chemistry, laying groundwork for the synthesis of other sulfur-containing molecules. nih.gov
Advanced Synthetic Methodologies for Sulfonmethane and Its Derivatives
Mechanistic Studies of Condensation Reactions in Sulfonmethane Synthesis
The synthesis of this compound and its analogs often involves condensation reactions, where two molecules combine with the elimination of a smaller molecule, such as water. libretexts.org A key method for forming certain sulfonated heterocycles, which can be considered derivatives of this compound, is the condensation reaction between sulfamide (B24259) and 1,2-dicarbonyl compounds. researchgate.net Mechanistic studies of these reactions provide insight into the formation of the crucial carbon-sulfur bonds.
One studied pathway involves the condensation of ketones or aldehydes with sulfones. researchgate.net For instance, the reaction of 2-methylcyclohexanone (B44802) with dimethyl sulfone using potassium t-butoxide as a base yields 1,2-dimethylenecyclohexane. researchgate.net The proposed mechanism for similar reactions involves the deprotonation of a betaine (B1666868) intermediate that forms after the initial attack of a sulfoxonium methylide on the carbonyl group. researchgate.net A critical step in this type of diolefination reaction is a researchgate.netnih.gov-sigmatropic rearrangement of the resulting ylide. researchgate.net
In the synthesis of more complex heterocyclic systems containing sulfonyl groups, computational studies have been employed to investigate reaction profiles. These studies suggest the possibility of multiple reaction pathways. For example, in the formation of an aminocyclobutane ring system, either a nih.govnih.gov-sigmatropic rearrangement or an electrocyclization can be the rate-limiting step, depending on the specific reactants and conditions. researchgate.net
The use of catalysts is also crucial in these condensation reactions. Heteropolyacids, such as Keggin-type molybdophosphoric acid, have been shown to be effective catalysts for the solvent-free condensation of 1,2-diketones with sulfamide to produce 1,2,5-thiadiazole (B1195012) 1,1-dioxide derivatives. researchgate.net
Table 1: Examples of Condensation Reactions in the Synthesis of this compound-Related Structures
| Reactant 1 | Reactant 2 | Base/Catalyst | Product Type | Ref |
| 2-Methylcyclohexanone | Dimethyl sulfone | Potassium t-butoxide | Diene | researchgate.net |
| 1,2-Diketones | Sulfamide | Molybdophosphoric acid | 1,2,5-Thiadiazole 1,1-dioxide | researchgate.net |
Detailed Analysis of Oxidation Pathways in this compound Formation
The formation of the sulfonyl group in this compound involves the oxidation of a sulfur-containing precursor. Understanding the oxidation pathways is critical for controlling the synthesis and achieving high yields. The oxidation of organic sulfur compounds typically proceeds through a series of intermediates, including sulfenic and sulfinic acids, ultimately leading to the sulfonic acid or sulfone. researchgate.netresearchgate.net
A general mechanism for the oxidation of sulfur compounds involves a nonradical, two-equivalent-transfer process that produces sulfate (B86663) as the final product in the presence of excess oxidant. researchgate.net For smaller organic sulfur compounds, this process sequentially forms sulfenic, sulfinic, and sulfonic acids. researchgate.net Further oxidation of the sulfonic acid can lead to the cleavage of the carbon-sulfur bond. researchgate.net
Kinetic studies on the oxidation of sulfoxides to sulfones have been conducted using reagents like tetrabutylammonium (B224687) tribromide. researchgate.net In these reactions, the tribromide ion is the active oxidizing species. researchgate.net The mechanism involves an electrophilic attack of the tribromide ion on the nucleophilic sulfur of the sulfoxide, leading to the formation of a complex in a pre-equilibrium step. researchgate.net This complex then undergoes a rate-determining hydrolysis to yield the sulfone product. researchgate.net The formation of this complex has been kinetically verified using a Michaelis-Menten plot. researchgate.net
The oxidation of thiols to sulfonic acids is a pH-dependent process. researchgate.net The anionic thiolate is generally more reactive than the neutral thiol. researchgate.net The oxidation can be mediated by various oxidizing agents, including hydrogen peroxide and peroxynitrite. nih.govnih.gov The reaction with hydrogen peroxide is proposed to proceed through consecutive bimolecular reactions involving a sulfenic acid intermediate. nih.gov The initial oxidation of the thiol forms the sulfenic acid, which is then further oxidized. nih.gov
Table 2: Intermediates in the Oxidation Pathway of Organic Sulfur Compounds
| Oxidation State | Intermediate |
| -2 | Thiol/Thioether |
| 0 | Sulfenic acid |
| +2 | Sulfinic acid |
| +4 | Sulfonic acid/Sulfone |
Exploration of Novel and Alternative this compound Synthesis Routes
Research into the synthesis of this compound and its derivatives has led to the development of novel and alternative routes that offer advantages in terms of efficiency, substrate scope, and environmental impact.
One alternative approach involves aryne-induced alkyl group transposition/ipso arylation through sulfonium (B1226848) intermediates. nih.gov This method has shown potential as a molecular editing tool. nih.gov Additionally, a series of sulfonium salts have been designed and developed as electrophilic alkylation reagents. nih.gov
Another strategy focuses on the synthesis of analogues through multi-component reactions. For instance, two alternative routes for the synthesis of naftifine (B1207962) and its analogues, which are structurally related to this compound derivatives, have been developed using Mannich-type reactions as the key step. mdpi.com These approaches involve the formation of γ-aminoalcohols as key intermediates, followed by dehydration to yield the target allylamines. mdpi.com
Microwave-promoted nucleophilic substitution reactions in aqueous media provide a rapid and efficient method for the synthesis of alkyl sulfones from alkyl halides or tosylates and alkali sulfinates. organic-chemistry.org This method is notable for its tolerance of various reactive functional groups. organic-chemistry.org
Photocatalysis has also emerged as a powerful tool for the synthesis of sulfones. A three-component reaction of potassium alkyltrifluoroborates, a sulfur dioxide surrogate, and alkenes under photocatalysis provides a diverse range of sulfones at room temperature. organic-chemistry.org This reaction proceeds through the generation of alkyl and alkylsulfonyl radicals as key intermediates. organic-chemistry.org
Rational Design and Derivatization Strategies for this compound Analogues
The rational design and derivatization of this compound analogues are driven by the need to create new molecules with specific properties. This involves targeted modifications of the core structure, including the sulfonyl moiety and the alkyl chains.
Modifications of the sulfonyl group can significantly impact the chemical and physical properties of this compound analogues. A series of sulfonyl-group-containing analogues of aldophosphamide (B1666838) have been synthesized as potential anticancer prodrugs. nih.gov These compounds are designed to release cytotoxic phosphoramide (B1221513) mustards via a nonenzymatic β-elimination activation mechanism. nih.gov Kinetic studies have shown that the rate of this β-elimination can be modulated by the nature of the sulfonyl group. nih.gov
The substitution of alkyl chains in this compound analogues allows for the fine-tuning of their properties. A variety of methods for the N-alkylation of sulfonamides with alcohols have been developed using catalysts such as manganese dioxide and ruthenium complexes. organic-chemistry.org These methods provide efficient routes to a wide range of N-alkylated sulfonamides. organic-chemistry.org
Furthermore, alkyl sulfinates have been developed as programmable cross-coupling partners for the stereospecific installation of C(sp3) bioisosteres. nih.gov This sulfurane-mediated C(sp3)–C(sp2) bond formation facilitates the introduction of medicinally relevant alkyl groups. nih.gov
Advanced functionalization techniques enable the introduction of diverse functional groups into this compound analogues. For example, a C-N cross-coupling reaction of weakly nucleophilic N-arylsulfonamides and aryl bromides using a nickel catalyst provides a route to N,N-diarylsulfonamides. organic-chemistry.org This process is compatible with a range of aryl and heteroaryl bromides. organic-chemistry.org
Another advanced technique is the use of a photoinduced iron-catalyzed decarboxylation of carboxylic acids for the synthesis of sulfones. organic-chemistry.org This method allows for the convenient introduction of sulfonyl groups under mild conditions. organic-chemistry.org
Molecular Structure Elucidation and Spectroscopic Characterization of Sulfonmethane
Conformational Landscape and Dynamics of Sulfonmethane
The conformational landscape of a molecule refers to the various spatial arrangements that its atoms can adopt due to rotation around single bonds, and the relative energies of these arrangements. For this compound (2,2-bis(ethylsulfonyl)propane), the presence of a central quaternary carbon atom bonded to two ethylsulfonyl groups and two methyl groups introduces several degrees of rotational freedom, primarily around the C-S bonds and the C-C bonds within the ethyl groups.
The conformational dynamics of this compound would be influenced by steric interactions between the bulky ethylsulfonyl groups and the methyl groups attached to the central carbon. These interactions dictate the preferred low-energy conformers and the energy barriers for interconversion between them. Molecules with similar structural features, such as other sulfoxides and sulfones, exhibit conformational flexibility that can be studied using various experimental and computational techniques researchgate.netresearchgate.net.
While specific detailed research findings on the conformational landscape and dynamics of this compound itself were not extensively detailed in the provided search results, the general principles of conformational analysis apply. Techniques such as X-ray crystallography can provide insights into the solid-state conformation researchgate.netresearchgate.net. In solution, dynamic NMR spectroscopy could potentially reveal information about the rates of interconversion between different conformers, especially if these processes are slow on the NMR timescale. Computational methods, such as molecular mechanics or molecular dynamics simulations, are powerful tools for mapping the conformational landscape, identifying stable conformers, and calculating the energy barriers for conformational transitions researchgate.netnih.gov. These methods allow for the exploration of the potential energy surface of the molecule, providing a theoretical understanding of its dynamic behavior.
Theoretical and Computational Chemistry of Sulfonmethane
Quantum Chemical Investigations of Sulfonmethane (e.g., DFT, Ab Initio)
Quantum chemical calculations can provide insights into the electronic structure of this compound, revealing how electrons are arranged within its orbitals. This includes analyzing the nature of chemical bonds (e.g., covalent bonds within the ethylsulfonyl groups and the central propane (B168953) backbone), bond lengths, and bond angles, which collectively define the molecule's geometry. Furthermore, these calculations can determine the charge distribution across the molecule, indicating regions of electron density and deficiency. Such analyses typically involve calculating partial atomic charges and molecular electrostatic potential (MEP) maps, which visualize the electrostatic potential around the molecule and highlight potential sites for electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a powerful concept derived from quantum chemistry that helps predict molecular reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy and spatial distribution of the HOMO (electron donor) and LUMO (electron acceptor) provide crucial information about a molecule's propensity to undergo chemical reactions. For this compound, FMO analysis would involve calculating the energies of its HOMO and LUMO, as well as visualizing their spatial extent, to predict its most reactive sites and potential reaction pathways, such as nucleophilic or electrophilic attacks.
Molecular Dynamics Simulations of this compound and its Interactions within Chemical Environments
Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide dynamic insights into molecular behavior, conformational changes, and interactions with surrounding chemical environments, such as solvents or other molecules. While MD simulations are widely used to study the behavior of various organic compounds and their interactions, specific detailed molecular dynamics simulations focusing on this compound's conformational flexibility, solvation properties, or interactions within particular chemical environments were not found in the conducted searches. Such simulations could, in principle, elucidate how this compound behaves in different solvents or how it might interact with other chemical species.
Computational Elucidation of Sulfonation Reaction Mechanisms
Predictive Modeling of this compound Chemical Behavior and Transformations
Predictive modeling in chemistry involves using computational algorithms and statistical methods to forecast various aspects of a compound's behavior, stability, and potential transformations under different conditions. This can include predicting degradation pathways, reactivity towards specific reagents, or physicochemical properties. These models are often built upon a foundation of quantum chemical calculations or experimental data. However, specific predictive models developed solely for forecasting the chemical behavior or transformations of this compound were not identified in the conducted searches.
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches
Cheminformatics combines computational and informational techniques to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches establish mathematical models correlating molecular descriptors (numerical representations of chemical structures) with observed activities or properties. QSPR models, for instance, can predict physicochemical properties like melting point, boiling point, or solubility based on a molecule's structure. While these methodologies are broadly applied across chemical research, specific cheminformatics analyses or QSAR/QSPR models developed with a focus on this compound to predict its chemical properties or behavior were not found in the conducted searches.
While theoretical and computational chemistry offers a robust framework for understanding molecular properties and reactivity, detailed and specific research findings focusing solely on this compound (2,2-bis(ethylsulfonyl)propane) across all the outlined computational domains (quantum chemical investigations, molecular dynamics simulations, computational elucidation of reaction mechanisms, predictive modeling, and cheminformatics/QSAR/QSPR) are not extensively documented or readily accessible in the public domain through current search capabilities. The general principles of these computational methods are certainly applicable to this compound, and future research may provide more specific insights into its theoretical chemical behavior.
Chemical Reactivity and Reaction Mechanisms of Sulfonmethane
Oxidative Transformations of Sulfonmethane
Oxidative transformations play a crucial role in the chemistry of this compound, both in its formation and its complete degradation.
Synthesis via Oxidation: this compound is commonly synthesized through an oxidative process from a mercaptol intermediate, specifically 2,2-bis(ethylthio)propane (PubChem CID: 525464). In this reaction, the sulfur atoms in the thioether (sulfide) precursor are oxidized to the higher oxidation state characteristic of sulfone groups. A frequently employed oxidizing agent for this conversion is potassium permanganate (B83412) (KMnO₄, PubChem CID: 24507).
The chemical transformation can be summarized as: (CH₃)₂C(SC₂H₅)₂ + [O] → (CH₃)₂C(SO₂C₂H₅)₂ (2,2-bis(ethylthio)propane) + Oxidizing Agent → this compound
This synthetic route underscores that the formation of the sulfone functionality, a defining feature of this compound, is inherently an oxidative chemical process.
Complete Oxidation (Combustion): Under conditions of complete combustion, this compound undergoes a comprehensive oxidative breakdown. The balanced chemical equation for the combustion of this compound (C₇H₁₆O₄S₂) in the presence of oxygen (O₂) yields carbon dioxide (CO₂), water (H₂O), and sulfur tetroxide (SO₄). This reaction represents the ultimate oxidative degradation of the compound, where all organic components are fully oxidized to their stable inorganic forms.
Table 1: Oxidative Transformations Involving this compound
| Transformation Type | Reactant(s) | Oxidizing Agent/Conditions | Product(s) | Role of this compound |
| Formation | 2,2-bis(ethylthio)propane | Potassium Permanganate (KMnO₄) | This compound | Product of oxidation |
| Complete Degradation | This compound | Oxygen (Combustion) | CO₂, H₂O, SO₄ | Reactant undergoing oxidation |
Mechanistic Studies of this compound Degradation Pathways
While the complete degradation of this compound through combustion is established, detailed chemical mechanistic studies on specific degradation pathways for 2,2-bis(ethylsulfonyl)propane beyond this are not extensively documented in the general chemical literature. The sulfone functional group (R-SO₂-R') is generally recognized for its chemical stability due to the high oxidation state of sulfur and the robust sulfur-carbon bonds.
During complete combustion, the degradation process involves a complex series of radical reactions. The high temperatures associated with combustion facilitate the scission of all carbon-carbon, carbon-hydrogen, carbon-sulfur, and sulfur-oxygen bonds, leading to the subsequent formation of stable inorganic oxides, namely carbon dioxide, water, and sulfur tetroxide.
Intermolecular Interactions of this compound with Diverse Chemical Entities
Solubility and Solvent Interactions: this compound presents as a colorless crystalline or powdered solid, with a melting point ranging from 124 to 126 °C and a boiling point of 300 °C. Its solubility profile demonstrates varied intermolecular interactions with different solvents. It is practically insoluble in cold water but shows increased solubility in hot water (1 gram dissolves in 16 ml boiling water compared to 365 ml cold water), suggesting that elevated temperature provides sufficient energy to overcome the lattice forces and facilitate interactions with water molecules. This compound also exhibits solubility in a range of organic solvents, including alcohol, boiling alcohol, ether, chloroform, and benzene (B151609), while being insoluble in glycerol.
Table 2: Solubility of this compound in Various Solvents
| Solvent Type | Solvent Name | Solubility (1 gram dissolves in) |
| Polar Protic | Water (cold) | 365 ml |
| Polar Protic | Water (boiling) | 16 ml |
| Polar Protic | Alcohol (cold) | 60 ml |
| Polar Protic | Alcohol (boiling) | 3 ml |
| Polar Aprotic | Ether | 64 ml |
| Polar Aprotic | Chloroform | 11 ml |
| Non-polar | Benzene | Soluble |
| Polar Protic | Glycerol | Insoluble |
This solubility behavior indicates that this compound engages in dipole-dipole interactions with polar solvents (e.g., alcohol, chloroform) due to the inherent polarity of its sulfone groups. Its solubility in non-polar benzene also highlights the presence of London dispersion forces, which are universal attractive forces present in all substances and become more significant with increasing molecular size.
Complex Formation: The "solubility parameter" is a concept relevant to understanding the mutual solubility and the cumulative intermolecular attractive forces between this compound and other chemical species. Although specific detailed complexation studies for this compound are not provided, the ability of sulfonated compounds to form inclusion complexes (e.g., with sulfonatocalixnaphthalene) suggests that the sulfone moiety, as a polar functional group, could potentially participate in host-guest interactions with appropriate molecular hosts. Such interactions could influence its solubility and behavior within complex chemical mixtures.
Analytical Methodologies for Sulfonmethane Research
Chromatographic Separation and Quantification Techniques for Sulfonmethane
Chromatography is a fundamental technique for separating mixtures into their individual components based on their differential affinities for a mobile phase and a stationary phase. shimadzu.comadvancechemjournal.com
High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for separating, identifying, and quantifying components in liquid samples. shimadzu.comopenaccessjournals.comresearchgate.net It operates by injecting a liquid sample into a mobile phase, which then passes through a column containing a stationary phase. advancechemjournal.com The separation of compounds occurs due to varying retention times, influenced by their partitioning between the mobile and stationary phases. advancechemjournal.com
HPLC offers several advantages, including high resolution, accuracy, reproducibility, and the ability to analyze compounds that are not volatile. advancechemjournal.comopenaccessjournals.comresearchgate.net Common detectors used in HPLC include UV-Visible detectors, fluorescence detectors, and mass spectrometry, which enhance its versatility and precision. researchgate.netnih.gov While specific detailed HPLC parameters for this compound are not extensively documented in the provided search results, the technique is generally applicable to compounds like this compound, as suggested by its mention in analytical reports related to similar compounds. oup.com For instance, HPLC methods are well-established for the determination of sulfonamides, a broader class of sulfur-containing compounds, often employing mobile phases like acetic acid or formic acid in water combined with acetonitrile (B52724) or methanol. nih.govnih.gov These methods typically achieve satisfactory recoveries and low limits of detection and quantification. nih.govnih.gov
Gas Chromatography (GC) is an analytical technique primarily used for the separation, identification, and quantification of volatile and semi-volatile compounds. researchgate.netdrawellanalytical.com In GC, the sample is vaporized and carried through a capillary column by an inert gas (mobile phase), where separation occurs based on the compounds' boiling points and interactions with the stationary phase. nih.govazom.com
GC plays a significant role in pharmaceutical analysis, including impurity analysis and bioanalysis of volatile drugs. drawellanalytical.com Detectors commonly used with GC include the Flame Ionization Detector (FID) and Mass Spectrometry (MS). drawellanalytical.comresearchgate.net this compound has been specifically analyzed using Gas Chromatography-Mass Spectrometry (GC/MS). squarespace.com The use of GC for sulfur-containing compounds is well-documented, with specialized detectors capable of achieving ultra-low detection limits and superior sensitivity for such analytes. azom.com
Hyphenated Techniques for Comprehensive this compound Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques involve the online coupling of two or more analytical methods, typically combining a separation technique with a spectroscopic detection technology. researchgate.netnih.govrjpn.orgajpaonline.com This integration offers significant advantages, including faster and more accurate analysis, higher automation, improved reproducibility, reduced contamination, and the ability to achieve both separation and quantification simultaneously. researchgate.netnih.govrjpn.org These techniques provide enhanced sensitivity and specificity, along with rich structural information. researchgate.netnih.govnih.gov
For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant. squarespace.com
GC-MS: This technique couples the separation power of GC with the identification capabilities of MS. researchgate.netajpaonline.com It is highly effective for volatile and semi-volatile compounds, providing structural information through the interpretation of fragmentations in mass spectra. nih.govajpaonline.com this compound has been identified using GC/MS. squarespace.com
LC-MS: This technique combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.netnih.gov LC-MS is particularly useful for analyzing non-volatile or thermally labile compounds, offering high sensitivity and specificity. researchgate.netnih.govnih.gov this compound has also been analyzed using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). squarespace.com LC-MS methods often involve optimized chromatographic conditions and can achieve low limits of quantification for trace level analysis. nih.govnih.gov
Development and Validation of Analytical Protocols for this compound
The development and validation of analytical protocols are critical steps to ensure the reliability, accuracy, and specificity of methods used for analyzing chemical compounds like this compound. researchgate.netpa.gov Method validation typically assesses various performance characteristics to confirm that the method is suitable for its intended purpose. researchgate.netresearchgate.net
Key parameters evaluated during method validation include:
Selectivity: The ability of the method to measure the analyte accurately in the presence of other components. researchgate.net
Linearity: The proportional relationship between the analyte concentration and the detector response over a defined range. researchgate.netresearchgate.netresearchgate.net
Precision: The closeness of agreement between independent test results obtained under stipulated conditions. This includes repeatability (intra-day) and intermediate precision (inter-day). nih.govresearchgate.netresearchgate.net
Accuracy: The closeness of agreement between the test result and the accepted reference value, often assessed through recovery studies. nih.govresearchgate.netresearchgate.netresearchgate.net
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. nih.govnih.govresearchgate.net
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.govresearchgate.net
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters. nih.gov
This compound is available with comprehensive characterization data, which supports its use in analytical method development and validation. clearsynth.com Adherence to guidelines, such as those from the International Conference on Harmonization (ICH), ensures the effectiveness and suitability of analytical methods for their intended applications. nih.gov
Qualitative and Quantitative Approaches in this compound Analytical Research
Analytical research involving this compound employs both qualitative and quantitative approaches to gain a comprehensive understanding of the compound. mlsu.ac.inresearchgate.net
Qualitative Analysis focuses on identifying the presence of this compound and elucidating its structural characteristics. shimadzu.comopenaccessjournals.commlsu.ac.in In chromatographic methods, qualitative identification is often achieved by comparing the retention time of the analyte with that of a known standard. nih.gov When coupled with mass spectrometry (GC-MS or LC-MS), the mass spectral fragmentation patterns provide highly specific structural information, allowing for definitive identification of this compound. nih.govajpaonline.com This approach is crucial for confirming the identity of the compound in various matrices.
Quantitative Analysis aims to determine the precise amount or concentration of this compound in a sample. shimadzu.comopenaccessjournals.commlsu.ac.in This is typically achieved by establishing a calibration curve using known concentrations of this compound standards and measuring the detector response. researchgate.netresearchgate.net The concentration of the unknown sample is then determined from this curve. researchgate.net Quantitative methods are characterized by parameters such as linearity, accuracy, precision, LOD, and LOQ, ensuring reliable and reproducible measurements. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Both HPLC and GC, especially when equipped with appropriate detectors, are powerful tools for the quantitative analysis of this compound. shimadzu.comadvancechemjournal.comopenaccessjournals.comresearchgate.net
Advanced Research Applications of Sulfonmethane Chemistry
Sulfonmethane as a Key Synthetic Building Block in Organic Synthesis
The utility of a molecule as a synthetic building block is determined by its reactivity and its ability to introduce specific structural motifs into a larger molecule. This compound's synthesis involves the condensation of acetone (B3395972) with ethyl mercaptan, followed by oxidation of the resulting mercaptol. wikipedia.orgiiab.me This process establishes the central C(CH₃)₂(SO₂C₂H₅)₂ framework.
While specific, documented examples of this compound being used as a key building block in complex organic synthesis are not prevalent in recent literature, the chemical nature of the sulfonyl groups suggests potential synthetic pathways. The sulfonyl group is a strong electron-withdrawing group, which can activate adjacent protons for deprotonation, although in the case of this compound, there are no alpha-protons on the central carbon. However, the ethyl groups possess protons that could potentially be functionalized.
The true potential of this compound as a synthetic building block would likely lie in reactions that can leverage the stability of the sulfonyl groups or involve their transformation. For instance, reductive or eliminative strategies could potentially be employed to generate novel intermediates from the this compound core. The stability of the sulfonyl moiety also makes it a candidate as a robust structural element in the synthesis of complex target molecules where this specific gem-disulfone arrangement is desired.
Table 1: Potential Synthetic Transformations Involving Sulfonyl Groups
| Reaction Type | Reagents and Conditions | Potential Outcome |
| Reductive Desulfonylation | Samarium(II) iodide, HMPA | Cleavage of C-S bonds |
| Julia-Kocienski Olefination | (If modified to have a heteroaryl sulfone) Base, Aldehyde/Ketone | Formation of an alkene |
| Ramberg-Bäcklund Reaction | (If modified to have α-halogens) Base | Formation of an alkene |
This table represents theoretical applications of sulfonyl chemistry to a modified this compound core, as direct synthetic applications of this compound are not widely reported.
Role of this compound in Advanced Materials Science Research
In materials science, the incorporation of specific functional groups can impart desired properties to polymers and other materials, such as thermal stability, altered solubility, and specific intermolecular interactions. Sulfones, in particular, are known components of high-performance polymers like polyethersulfone (PES), where the sulfonyl group in the polymer backbone contributes to high thermal and oxidative stability.
There is a lack of specific research demonstrating the use of this compound in advanced materials. However, one could theorize its potential role. The introduction of the 2,2-bis(ethylsulfonyl)propane unit into a polymer structure could serve as a bulky, polar, and chemically stable pendant group or as a component of the main chain if appropriately functionalized precursors were used. The presence of two sulfonyl groups on a single carbon could lead to materials with high densities and refractive indices. Furthermore, the polarity imparted by the sulfonyl groups could enhance adhesion and modify the solubility of materials.
The development of zwitterionic polymers containing ammonium (B1175870) sulfonate groups has been a subject of interest for creating materials with unique solubility and interfacial properties. nih.gov While not directly involving this compound, this research highlights the utility of the sulfonate/sulfonyl functionality in creating advanced materials.
Investigation of this compound as a Molecular Scaffold for the Design of Novel Compounds
A molecular scaffold is a core structure upon which other chemical moieties are built to create a library of new compounds, often for the purpose of drug discovery. The sulfonamide group is a well-established and valuable scaffold in medicinal chemistry. nih.gov The sulfonyl group, a key feature of this compound, is also an important pharmacophore element due to its ability to act as a hydrogen bond acceptor. nih.gov
While the sulfonamide scaffold is widely exploited, the use of a gem-disulfone structure like that in this compound as a central scaffold is not well-documented. Theoretically, the 2,2-bis(ethylsulfonyl)propane core offers a three-dimensional arrangement of functional groups that could be used to orient substituents in specific spatial arrangements for interaction with biological targets. The central quaternary carbon provides a rigid point from which the two ethylsulfonyl groups emanate.
Pharmacophore modeling is a computational tool used to define the essential three-dimensional features of a molecule that are responsible for its biological activity. nih.govdovepress.com A pharmacophore model for derivatives of this compound would likely highlight the two sulfonyl groups as key hydrogen bond acceptor sites. The design of novel compounds could involve modifying the ethyl groups to introduce other functionalities, thereby creating a library of compounds based on the this compound scaffold.
Table 2: Comparison of this compound and Sulfonamide Scaffolds
| Feature | This compound Scaffold (Theoretical) | Sulfonamide Scaffold (Established) |
| Core Structure | C(R)₂(SO₂R')₂ | R-SO₂-NR'R'' |
| Key Interaction | Two hydrogen bond acceptors (O=S=O) | Hydrogen bond donor (N-H) and acceptor (O=S=O) |
| Structural Rigidity | High, due to quaternary carbon | Moderate, with rotation around S-N bond |
| Synthetic Accessibility | Synthesized from acetone and thiols | Commonly synthesized from sulfonyl chlorides and amines |
Environmental Chemistry Research of this compound Transformation and Persistence
The environmental fate of a chemical compound is determined by its susceptibility to biotic and abiotic degradation processes. For this compound, its persistence in the environment would be influenced by the stability of the carbon-sulfur bonds and the susceptibility of the ethyl groups to microbial metabolism.
Direct studies on the environmental transformation of this compound are scarce. However, research on the biodegradation of structurally related compounds, such as linear alkylbenzene sulfonates (LAS) and sulfonamide antibiotics, can provide insights into its likely environmental behavior. The biodegradation of LAS often initiates with the oxidation of the alkyl chain, followed by desulfonation. nih.govnih.gov A similar process could be envisioned for this compound, where microbial enzymes could hydroxylate the terminal carbon of the ethyl groups, initiating a degradation cascade.
The initial step in the microbial degradation of many alkylated compounds is oxidation of the terminal methyl group. nih.gov Following this, a process of β-oxidation can shorten the alkyl chain. nih.gov For this compound, this would involve the conversion of the ethyl groups to acetyl groups, and eventually to smaller, more readily metabolized fragments. The sulfonate moiety is often released as sulfite, which is then oxidized to sulfate (B86663). nih.gov
Abiotic degradation processes, such as photolysis and hydrolysis, could also contribute to the transformation of this compound in the environment. However, sulfones are generally resistant to hydrolysis. Photodegradation could be more significant, particularly in surface waters, if the molecule can absorb light in the environmentally relevant UV spectrum. Studies on sulfonamide antibiotics have shown that both biotic and abiotic processes contribute to their degradation in aquatic systems, with half-lives varying depending on environmental conditions. nih.gov
Table 3: Potential Degradation Pathways for this compound
| Degradation Type | Initial Step | Subsequent Steps | Key Microbial Genera (by analogy) |
| Biotic | Terminal oxidation of ethyl chains | β-oxidation, desulfonation | Bacillus, Pseudomonas, Aeromonas nih.govnih.govrdd.edu.iq |
| Abiotic | Photolysis (if UV absorption occurs) | Photo-oxidation of the alkyl groups | N/A |
| Abiotic | Hydrolysis | Likely to be very slow under normal environmental pH | N/A |
Future Directions and Emerging Research Avenues for Sulfonmethane
Exploration of Unconventional Synthetic Pathways
The traditional synthesis of Sulfonmethane involves a two-step process: the condensation of acetone (B3395972) with ethyl mercaptan in the presence of hydrochloric acid to form a mercaptol intermediate, followed by oxidation using potassium permanganate (B83412) wikipedia.orgiiab.mesmolecule.com. While effective, this method could be re-evaluated through the lens of modern synthetic chemistry to explore more efficient, atom-economical, or environmentally benign routes.
Future research could focus on:
Catalytic Approaches: Investigating novel catalytic systems, including organocatalysis, transition metal catalysis, or biocatalysis, to facilitate the condensation and oxidation steps. This could lead to milder reaction conditions, reduced energy consumption, and improved selectivity.
Flow Chemistry: Applying continuous flow synthesis techniques could offer advantages in terms of reaction control, safety, and scalability, potentially enabling more precise control over intermediate formation and product purification.
Green Solvents and Reagents: Exploring the use of alternative, greener solvents (e.g., supercritical fluids, ionic liquids, or deep eutectic solvents) or solid-state reactions to minimize the environmental impact associated with traditional organic solvents and stoichiometric oxidants like potassium permanganate.
Electrochemical Synthesis: Investigating electrochemical methods for the oxidation step could provide a cleaner alternative to traditional chemical oxidants, reducing waste byproducts.
Such explorations into unconventional synthetic pathways would not only provide new methods for this compound production but also contribute to the broader understanding of disulfone formation and sulfur chemistry under various conditions.
Integration of Novel Spectroscopic and Computational Methodologies
Advanced spectroscopic and computational techniques offer powerful tools to gain deeper insights into the molecular structure, electronic properties, and reactivity of this compound. While its basic structural information is known (e.g., molecular formula C7H16O4S2, SMILES, InChI) uni.lu, a more comprehensive understanding can be achieved.
Potential research areas include:
High-Resolution Spectroscopy: Utilizing techniques such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 2D NMR, solid-state NMR), high-resolution Mass Spectrometry (MS), and advanced vibrational spectroscopies (e.g., Raman, FTIR with enhanced resolution) to precisely characterize its structural nuances, conformational preferences, and intermolecular interactions. These methods can provide detailed information about bond lengths, angles, and electronic environments.
X-ray Crystallography: Obtaining high-quality single-crystal X-ray diffraction data would provide definitive three-dimensional structural information, including packing arrangements and hydrogen bonding networks, which are crucial for understanding solid-state properties.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict and analyze this compound's electronic structure, vibrational frequencies, and spectroscopic parameters, complementing experimental data mdpi.com. Molecular dynamics simulations could explore its behavior in different environments or its interactions with various chemical species, building on its mentioned application in molecular dynamics studies for biomolecule-ligand interactions smolecule.com.
Machine Learning in Material Science: Integrating machine learning algorithms with computational chemistry could accelerate the prediction of new properties or the design of derivatives with specific characteristics, although this would be a more advanced and speculative direction for this compound itself.
An example of how computational methods can complement experimental findings is seen in studies where DFT calculations are used to validate and interpret spectroscopic data, providing a robust understanding of molecular properties mdpi.com.
Table 1: Potential Spectroscopic and Computational Methodologies for this compound Research
| Methodology | Key Information Provided |
| NMR Spectroscopy | Detailed structural elucidation, connectivity, conformational analysis, dynamic processes in solution. |
| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns for structural insights, purity assessment. |
| FTIR/Raman Spectroscopy | Identification of functional groups, vibrational modes, insights into bonding and molecular symmetry. |
| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, angles, intermolecular interactions, crystal packing. |
| Density Functional Theory (DFT) | Prediction of electronic structure, molecular geometry, vibrational frequencies, reaction pathways, and spectroscopic parameters. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions over time, understanding behavior in different environments. smolecule.com |
Contributions to Sustainable Chemistry and Green Synthesis Initiatives
The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern chemical research researchgate.nethilarispublisher.com. While this compound's historical context is not within this scope, its synthesis can be re-evaluated for sustainability.
Future research could contribute to sustainable chemistry by:
Waste Minimization: Developing synthetic routes that minimize byproduct formation or utilize byproducts as valuable resources.
Atom Economy: Designing reactions where a higher proportion of the atoms from the starting materials are incorporated into the final product.
Less Hazardous Chemical Syntheses: Replacing hazardous reagents (e.g., strong acids or traditional oxidants) with safer alternatives, or employing catalytic methods that reduce the need for stoichiometric amounts of hazardous substances.
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, potentially by performing reactions at lower temperatures or pressures, or by utilizing photocatalysis.
Renewable Feedstocks: Exploring the possibility of deriving precursors for this compound from renewable biomass sources, rather than solely relying on petrochemicals.
By focusing on these aspects, research on this compound synthesis could serve as a case study for applying green chemistry principles to older chemical compounds, demonstrating how established syntheses can be made more environmentally friendly researchgate.netmdpi.com.
Interdisciplinary Research Collaborations Centered on this compound
While this compound's direct pharmacological utility is outdated, its chemical structure and properties could be of interest in various interdisciplinary research contexts, particularly in theoretical and materials science.
Potential interdisciplinary collaborations include:
Theoretical Chemistry and Computational Science: Collaborations with computational chemists can further refine theoretical models for predicting the behavior of sulfur-containing compounds, using this compound as a model system mdpi.comnih.gov. This could extend to developing new algorithms for molecular property prediction.
Materials Science: The disulfone functional group is present in various polymers and materials (e.g., polysulfones). While this compound itself is a small molecule, understanding its fundamental properties could inform the design and synthesis of novel materials with tailored properties, such as high-performance polymers or functional membranes. For example, computational studies have been used to investigate the spontaneity of polymerization reactions involving sulfone monomers mdpi.com.
Analytical Chemistry: Collaborations could focus on developing highly sensitive and selective analytical methods for detecting and quantifying this compound, perhaps in environmental samples if its presence were to be investigated as a historical contaminant or byproduct in specific industrial contexts.
Chemical Education and History of Chemistry: this compound's historical significance as one of the first synthetic hypnotics provides a rich context for interdisciplinary studies in the history of chemistry and pharmacology, exploring the evolution of drug discovery and synthesis without focusing on its adverse effects.
These collaborations would leverage this compound as a model compound to advance fundamental chemical understanding, develop new methodologies, and explore its potential relevance in fields beyond its original scope universiteitleiden.nlfrontiersin.orgstanford.eduwashu.edu.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Sulfonmethane, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis protocols for this compound should include detailed descriptions of reagents, reaction conditions (temperature, solvent, catalysts), and purification steps. Experimental sections must adhere to journal guidelines by providing sufficient detail for replication, including characterization data (e.g., NMR, IR, melting point) for at least five representative compounds in the main text, with extended datasets in supplementary materials . Precision in metric units (e.g., mL, mmol) and avoidance of undefined symbols in equations are critical for clarity .
Q. How is this compound characterized spectroscopically, and what analytical techniques resolve structural ambiguities?
- Methodological Answer : Combine multiple spectroscopic methods (e.g., H/C NMR, mass spectrometry) to confirm this compound’s structure. For novel derivatives, provide purity data (HPLC, elemental analysis) and cross-reference with literature for known analogs. Avoid overloading figures with excessive chemical structures; prioritize clarity and relevance to the research question .
Q. What pharmacological mechanisms are associated with this compound, and how are they validated experimentally?
- Methodological Answer : Design dose-response studies to assess this compound’s sedative properties (linked to its classification as a controlled substance). Use in vitro assays (e.g., receptor binding) and in vivo models (e.g., behavioral tests in rodents) with appropriate controls. Statistical significance (p-values) must be explicitly defined, and raw data should be archived for transparency .
Advanced Research Questions
Q. How can researchers optimize this compound’s synthetic yield while minimizing side products?
- Methodological Answer : Conduct a systematic review of existing synthesis routes using databases like Scopus and Web of Science. Apply meta-analysis to identify trends in solvent selection or catalyst efficiency. Use sensitivity analysis to isolate variables affecting yield, and validate findings through iterative experimentation .
Q. How to resolve contradictions in pharmacological data for this compound across studies?
- Methodological Answer : Perform a Cochrane-style systematic review to evaluate methodological heterogeneity (e.g., dosing regimens, animal models). Use subgroup analysis to assess confounding variables (e.g., purity of compounds, species-specific responses). Address discrepancies by replicating key experiments under standardized conditions .
Q. What stability studies are required for this compound in long-term pharmacological formulations?
- Methodological Answer : Design accelerated stability tests under varying pH, temperature, and humidity. Monitor degradation products via LC-MS and correlate findings with pharmacological efficacy. Report uncertainties in degradation kinetics using error margins aligned with instrumental precision (e.g., ±0.1°C for temperature-controlled studies) .
Q. How can computational models predict this compound’s metabolic pathways, and what validation is required?
- Methodological Answer : Use molecular docking simulations to identify cytochrome P450 interactions. Validate predictions with in vitro microsomal assays and compare metabolite profiles via high-resolution mass spectrometry. Disclose software parameters and force fields to ensure reproducibility .
Methodological Framework Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
